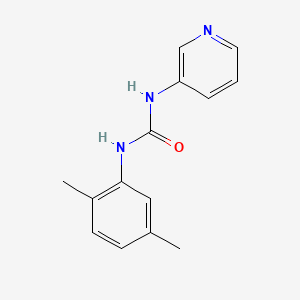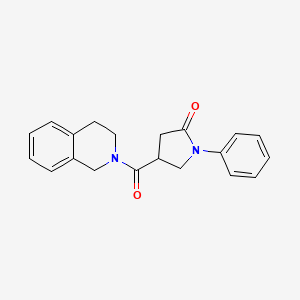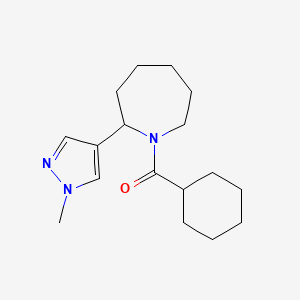![molecular formula C14H18N4O B5312843 N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)
N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea, also known as CPPU, is a chemical compound that has been widely used in scientific research. CPPU belongs to the group of cytokinins, which are plant hormones that play a crucial role in cell division, differentiation, and growth. CPPU has been shown to have a variety of effects on plants, including promoting cell division, increasing fruit size, and delaying senescence.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is not fully understood. However, it is believed that N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea acts by binding to cytokinin receptors, which are located on the surface of plant cells. This binding activates a signaling pathway that leads to the activation of genes involved in cell division and growth.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been shown to have a variety of biochemical and physiological effects on plants. N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea promotes cell division and growth, increases fruit size, delays senescence, and improves the quality of fruits and vegetables. N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has also been shown to improve the stress tolerance of plants, such as drought and salinity.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is also stable and has a long shelf life, making it easy to store and transport. However, N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has some limitations for lab experiments. It is relatively expensive compared to other cytokinins, and its effects can vary depending on the plant species and the concentration used.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea. One direction is to study the effects of N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea on different plant species and under different environmental conditions. Another direction is to study the molecular mechanism of N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea action and its interaction with other plant hormones. Furthermore, the application of N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea in agriculture and horticulture could be explored to improve crop yield and quality.
Méthodes De Synthèse
N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can be synthesized using a variety of methods. One common method involves the reaction of 3-amino-1H-pyrazole with 3-chloro-2-cyclopentenone in the presence of a base, such as potassium carbonate, to form 3-(cyclopent-2-en-1-yl)-1H-pyrazole. This intermediate is then reacted with N-(chloromethyl)carbamic acid tert-butyl ester in the presence of a base, such as triethylamine, to form N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea.
Applications De Recherche Scientifique
N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been widely used in scientific research to study the effects of cytokinins on plant growth and development. N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been shown to have a variety of effects on plants, including promoting cell division, increasing fruit size, delaying senescence, and improving the quality of fruits and vegetables. N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has also been used to study the effects of cytokinins on plant stress responses, such as drought and salinity.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(17-12-5-1-2-6-12)15-9-11-10-16-18-8-4-3-7-13(11)18/h3-4,7-8,10,12H,1-2,5-6,9H2,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSJYFPEUUNMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312778.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5312789.png)



![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
methanone](/img/structure/B5312836.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)

